molecular formula C22H29N3O5 B5540303 N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

Cat. No. B5540303
M. Wt: 415.5 g/mol
InChI Key: PXFZVOGXMXEBCK-FSJBWODESA-N
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Description

Synthesis Analysis

  • The synthesis of various hydrazones and their derivatives, such as N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, involves reactions under specific conditions, highlighting the importance of structural configurations and substituents in determining the synthesis pathways and product yield (Sheng et al., 2015).

Molecular Structure Analysis

  • Crystal structure analysis of compounds like (2-methyl-phenoxy)-acetohydrazide reveals insights into molecular conformations, hydrogen bonding, and intramolecular interactions, crucial for understanding the compound's chemical behavior and reactivity (Sharma et al., 2015).

Chemical Reactions and Properties

  • Studies on the reactivity of furan derivatives, including acid-catalyzed rearrangements, provide a foundation for understanding the chemical properties and potential reactions of furan-based hydrazides. These reactions are vital for synthesizing novel compounds and exploring their applications (Greene & Lewis, 1978).

Scientific Research Applications

Nonlinear Optical Properties and Material Science Applications

Hydrazones, including those structurally related to the queried compound, have been synthesized and characterized for their nonlinear optical properties. These studies reveal significant potential for optical device applications, such as optical limiters and switches, highlighting the relevance of hydrazones in developing advanced materials for photonics and optoelectronics. The research demonstrates that compounds exhibiting nonlinear optical behavior can be tailored for specific functionalities in optical and electronic devices (Naseema et al., 2010).

Antimicrobial and Antituberculosis Activity

Nitrofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain nitrofuran compounds exhibit promising activity against various microbial strains, including Mycobacterium tuberculosis, suggesting potential for the development of new antimycobacterial agents. This antimicrobial activity extends to a range of nitrofuran derivatives, underscoring the chemical class's importance in addressing drug-resistant bacterial infections (Ş. Küçükgüzel et al., 1999).

Cancer Research and Potential Therapeutic Applications

Studies on various nitrofuran compounds have explored their carcinogenic potential, offering insights into mechanisms of action that could inform cancer research and therapy. While the primary focus has been on understanding carcinogenic risks, such research also lays the groundwork for designing molecules that can target specific pathways involved in cancer development, potentially leading to novel anticancer agents. The detailed understanding of the biological activities of nitrofurans and related compounds contributes to the broader field of cancer research, aiming at both prevention and treatment strategies (Cohen et al., 1973).

properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-15-7-9-17(30-15)12-23-24-20(26)13-29-19-10-8-16(11-18(19)25(27)28)22(5,6)14-21(2,3)4/h7-12H,13-14H2,1-6H3,(H,24,26)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFZVOGXMXEBCK-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)COC2=C(C=C(C=C2)C(C)(C)CC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)COC2=C(C=C(C=C2)C(C)(C)CC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

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